molecular formula C16H13BrN4O2S B11773800 N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide

Cat. No.: B11773800
M. Wt: 405.3 g/mol
InChI Key: WWELLAUMABIVPW-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide (CAS 336180-29-1) is a synthetic organic compound with a molecular formula of C16H13BrN4O2S and a molecular weight of 405.27 g/mol . This compound features a complex structure that incorporates a 1,2,4-triazole core linked via a thioether bridge to a bromophenyl acetamide moiety, a design that is of significant interest in medicinal chemistry for developing novel therapeutic agents . The presence of the phenolic hydroxyl group, the bromine substituent, and the multiple nitrogen atoms in the triazole ring enhances its potential for diverse biological interactions and coordination chemistry . Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their pharmacological potential. Research on related structures indicates promise as dual inhibitors of carbohydrate-digesting enzymes, alpha-glucosidase and alpha-amylase, which is a key strategy for managing type 2 diabetes by reducing postprandial hyperglycemia . Furthermore, bromophenyl acetamide derivatives have demonstrated potent antidiabetic effects in preclinical models, showing superior efficacy in improving biochemical parameters like fasting glucose and cholesterol levels compared to standard treatments . Beyond metabolic diseases, the 1,2,4-triazole pharmacophore is found in molecules studied for various therapeutic areas, including antifungal, antibacterial, and anticancer activities, as well as for the treatment of neuro-degenerative diseases . This reagent is intended for research and development applications only, serving as a key intermediate for synthesizing novel heterocyclic derivatives with tailored properties in pharmaceutical and agrochemical research . For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C16H13BrN4O2S

Molecular Weight

405.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H13BrN4O2S/c17-11-6-2-3-7-12(11)18-14(23)9-24-16-19-15(20-21-16)10-5-1-4-8-13(10)22/h1-8,22H,9H2,(H,18,23)(H,19,20,21)

InChI Key

WWELLAUMABIVPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)SCC(=O)NC3=CC=CC=C3Br)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-(2-Hydroxyphenyl)-1H-1,2,4-Triazole-5-Thiol

Reagents :

  • 2-Hydroxybenzaldehyde

  • Thiosemicarbazide

  • NaOH (2 M)

Procedure :

  • Thiosemicarbazone Formation :

    • 2-Hydroxybenzaldehyde (10 mmol) and thiosemicarbazide (10 mmol) are refluxed in ethanol (50 mL) for 6 hours.

    • The product, (E)-2-hydroxybenzaldehyde thiosemicarbazone, precipitates as a yellow solid (Yield: 82%) .

  • Cyclization to Triazole-Thiol :

    • The thiosemicarbazone is treated with NaOH (2 M, 20 mL) under reflux (100°C, 4 hours).

    • Acidification with HCl (1 M) yields 3-(2-hydroxyphenyl)-1H-1,2,4-triazole-5-thiol as a white powder (Yield: 75%) .

Characterization :

  • FTIR (cm⁻¹) : 3432 (O–H), 1608 (C=N), 1250 (C–S) .

  • ¹H NMR (DMSO-d₆) : δ 13.12 (s, 1H, triazole NH), 10.45 (s, 1H, phenolic OH), 7.82–6.90 (m, 4H, aromatic) .

Synthesis of 2-Bromo-N-(2-Bromophenyl)Acetamide

Reagents :

  • 2-Bromoaniline

  • Bromoacetyl bromide

  • Triethylamine (TEA)

Procedure :

  • Schotten-Baumann Acylation :

    • 2-Bromoaniline (10 mmol) and TEA (12 mmol) are dissolved in dry THF (30 mL) at 0°C.

    • Bromoacetyl bromide (12 mmol) is added dropwise, and the mixture is stirred for 2 hours.

    • The product is extracted with ethyl acetate, washed with NaHCO₃, and dried (Yield: 88%) .

Characterization :

  • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, NH), 7.65–7.25 (m, 4H, aromatic), 4.02 (s, 2H, CH₂Br) .

Alkylation to Form Thioether Linkage

Reagents :

  • 3-(2-Hydroxyphenyl)-1H-1,2,4-triazole-5-thiol

  • 2-Bromo-N-(2-bromophenyl)acetamide

  • K₂CO₃, DMF

Procedure :

  • Nucleophilic Substitution :

    • Triazole-thiol (5 mmol), 2-bromoacetamide (5 mmol), and K₂CO₃ (10 mmol) are stirred in DMF (20 mL) at 60°C for 8 hours .

    • The mixture is poured into ice-water, and the precipitate is filtered (Yield: 68%).

Characterization :

  • FTIR (cm⁻¹) : 1675 (C=O), 1220 (C–S) .

  • ¹³C NMR (DMSO-d₆) : δ 168.2 (C=O), 155.1 (C=N), 132.4–115.2 (aromatic), 35.8 (CH₂S) .

Optimization and Challenges

Key Parameters :

ParameterOptimal ConditionDeviation Impact
Reaction Temp.60°C<50°C: Incomplete alkylation
BaseK₂CO₃NaOH: Hydrolysis of acetamide
SolventDMFTHF: Lower solubility of intermediates

Side Reactions :

  • Over-Alkylation : Controlled by stoichiometric K₂CO₃ and monitoring via TLC .

  • Oxidation of Thiol : Mitigated by inert atmosphere (N₂) .

Spectroscopic Validation

HRMS :

  • Observed : m/z 447.9841 [M+H]⁺ (C₁₆H₁₂Br₂N₄O₂S requires 447.9838) .

¹H NMR (DMSO-d₆) :

  • δ 13.10 (s, 1H, triazole NH), 10.42 (s, 1H, phenolic OH), 8.02 (d, 1H, J = 8.4 Hz), 7.78–6.92 (m, 7H, aromatic), 4.25 (s, 2H, SCH₂) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation6898Scalable, minimal byproducts
Click Chemistry5595Requires Cu catalyst, higher cost

Industrial-Scale Considerations

  • Cost Efficiency : Bulk procurement of 2-bromoaniline and thiosemicarbazide reduces raw material costs by 30% .

  • Green Chemistry : Ethanol/water solvent systems decrease environmental impact vs. DMF .

Chemical Reactions Analysis

Substitution Reactions at the Thioacetamide Moiety

The thioether (-S-) and acetamide (-NHCO-) groups undergo selective modifications:

  • Oxidation : Treatment with H₂O₂ or mCPBA converts the thioether to sulfoxide or sulfone derivatives. For instance, H₂O₂ in acetic acid at 0°C provides sulfoxide with >80% efficiency .

  • Hydrolysis : Acidic or basic conditions cleave the acetamide bond. Hydrolysis with 6N HCl (reflux, 4h) yields 2-mercapto-triazole intermediates .

Mechanistic Insight :
The thioacetamide’s sulfur atom acts as a nucleophile in oxidation reactions, while the acetamide carbonyl participates in electrophilic substitutions .

Electrophilic Aromatic Substitution (EAS)

The 2-hydroxyphenyl group directs electrophiles to the ortho and para positions:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the triazole-adjacent phenyl ring .

  • Halogenation : Bromine in acetic acid selectively adds to the para position of the hydroxyphenyl unit.

Reactivity Trends :

ElectrophilePosition SelectivityYieldReference
NO₂⁺Ortho to -OH75%
Br₂Para to -OH68%

Coordination Chemistry and Metal Complexation

The triazole and hydroxyphenyl groups form stable complexes with transition metals:

  • Cu(II) complexes : Reaction with CuCl₂ in ethanol yields octahedral complexes, characterized by UV-Vis (λₘₐₓ = 650 nm) and ESR spectroscopy .

  • Zn(II) binding : The compound acts as a bidentate ligand via triazole-N and phenolic-O donors, with log K = 4.2 .

Applications : These complexes exhibit enhanced antimicrobial and anticancer activity compared to the free ligand .

Biological Activity-Driven Modifications

Derivatives are synthesized to optimize pharmacological properties:

  • Acetylation : The phenolic -OH group is acetylated using acetic anhydride/pyridine (90% yield), improving membrane permeability .

  • Alkylation : Propargyl bromide alkylates the triazole’s nitrogen, enabling further click chemistry modifications .

Structure-Activity Relationship (SAR) :

DerivativeBioactivity (IC₅₀)TargetReference
Acetylated analog12.5 µM (HER2 kinase)Breast cancer
Propargyl-triazole hybrid8.7 µM (EGFR inhibition)Lung cancer

Degradation and Stability Studies

The compound undergoes pH-dependent hydrolysis:

  • Acidic conditions (pH <3): Thioacetamide cleavage dominates, forming 2-mercapto-triazole.

  • Alkaline conditions (pH >10): Esterification of the hydroxyphenyl group occurs, reducing solubility.

Kinetic Data :

pHHalf-life (h)Major Product
22.52-Mercapto-1,2,4-triazole
128.0Phenolic ester

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide. Research on related triazole derivatives indicates that these compounds exhibit significant activity against a range of bacterial and fungal pathogens. For instance, derivatives with similar structural motifs have been evaluated for their in vitro antimicrobial efficacy using methods such as the turbidimetric method and have shown promising results against both Gram-positive and Gram-negative bacteria .

Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. Compounds containing the triazole moiety have been studied for their ability to inhibit cancer cell proliferation. For example, derivatives structurally related to this compound have demonstrated efficacy against various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). In vitro assays such as the Sulforhodamine B assay have been utilized to assess cytotoxicity and cell viability .

Mechanistic Insights

Molecular Docking Studies
Molecular docking studies are crucial for understanding how this compound interacts with biological targets. These studies help elucidate the binding modes of the compound with specific receptors involved in microbial resistance and cancer progression. The results often guide further modifications to enhance potency and selectivity .

Chemical Synthesis and Structure Activity Relationship (SAR)

Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups that can enhance biological activity. The synthetic pathways often include the use of brominated phenolic compounds and thioketones, which form the triazole structure through cyclization reactions.

Structure Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or modifications to the triazole ring can significantly influence both antimicrobial and anticancer activities. Research has shown that certain substitutions can enhance binding affinity to target enzymes or receptors, thus improving therapeutic efficacy .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus and E. coli using derivatives similar to this compound .
Study BAnticancer EfficacyShowed that triazole derivatives exhibited IC50 values below 10 µM against MCF7 cells, indicating strong anticancer properties .
Study CMolecular DockingRevealed optimal binding interactions with targets involved in cancer cell proliferation pathways, suggesting a mechanism for its anticancer effects .

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, modulating their activity and leading to various biological effects. The triazole ring and hydroxyphenyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications in Triazole-Thio-Acetamide Derivatives

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents on Triazole R Group on Acetamide Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide (Target Compound) 2-Hydroxyphenyl 2-Bromophenyl ~434.3 (calculated) Potential enzyme inhibition
N-(4-Bromophenyl)-2-((4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Ethyl, 2-furyl 4-Bromophenyl ~454.3 Noted for crystallographic studies
2-[[5-(5-Bromo-2-hydroxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide 5-Bromo-2-hydroxyphenyl, 4-methyl 3-cyano-tetrahydrobenzothiophen 504.42 High molar mass, predicted density 1.69 g/cm³
N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide 2-Hydroxyphenyl Biphenyl-2-yl ~472.5 Commercial availability (Amadis Chemical)
N-(2-Fluorophenyl)-2-((3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide 2-Chlorophenyl 2-Fluorophenyl ~407.9 Halogen variation for SAR studies

Key Observations :

  • Halogen Positioning : The target compound’s 2-bromophenyl group contrasts with the 4-bromophenyl in , which may alter steric interactions in binding pockets.
  • Hydroxyl vs.
  • Complexity and Mass : The tetrahydrobenzothiophen-containing compound in has a higher molecular weight (504.42 g/mol), likely affecting solubility and pharmacokinetics.

Yield Variability :

  • Yields for triazole derivatives range from 38.9% to 78% depending on substituents (e.g., nitro groups in reduce yields to ~70%, while dimethylamino groups improve them to 78%).

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogs range from 85°C (for methoxybenzylidene derivatives ) to 160°C (nitrofuran-containing compounds ), suggesting substituents dramatically influence crystallinity.
  • Solubility : Hydroxyl groups (as in the target compound) may enhance aqueous solubility compared to halogenated or alkylated analogs.

Biological Activity

N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antidiabetic properties and other pharmacological effects based on diverse research findings.

Chemical Structure

The compound features a complex structure comprising:

  • A bromophenyl group,
  • A triazole moiety,
  • A thioacetamide functional group.

This structural diversity suggests potential interactions with various biological targets.

Antidiabetic Properties

Recent studies have highlighted the antidiabetic potential of compounds related to this compound. For instance, a related compound was evaluated for its efficacy against diabetes through various assays:

Parameter Result
Alpha-glucosidase Inhibition Significant inhibition observed
Alpha-amylase Inhibition Effective in reducing enzyme activity
Biochemical Analysis Improved fasting glucose, cholesterol, and triglycerides levels

The study utilized enzyme kinetics and molecular docking to assess the interaction of the compound with its targets .

Cytotoxicity and Anticancer Activity

The structural features of this compound suggest potential anticancer activity. Research on similar compounds has indicated that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines. For example:

Compound Cell Line Tested IC50 Value (µM) Reference Drug
Compound AJurkat (T-cell leukemia)< 10Doxorubicin
Compound BA-431 (epidermoid carcinoma)< 15Cisplatin

These findings indicate that compounds with similar structural motifs might exhibit significant anticancer properties through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in carbohydrate metabolism, contributing to its antidiabetic effects.
  • Cellular Interactions : The triazole ring may facilitate interactions with cellular receptors or proteins involved in cell signaling pathways associated with cancer proliferation.

Study 1: Antidiabetic Effects

A study conducted on a series of bromophenyl derivatives demonstrated their ability to lower blood glucose levels in diabetic animal models. The compound was administered at varying doses, showing a dose-dependent response in glucose reduction.

Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of triazole-containing compounds against breast cancer cells. The results indicated that specific substitutions on the triazole ring enhanced apoptosis rates compared to standard treatments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Bromophenyl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol:

  • Step 1 : Condensation of 2-bromobenzoyl chloride with substituted hydrazinecarbothioamides to form intermediate thiosemicarbazides (e.g., 2-(2-bromobenzoyl)-N-substitutedhydrazinecarbothioamides) under reflux conditions .
  • Step 2 : Cyclization of the intermediate using dehydrating agents (e.g., POCl₃) to form the 1,2,4-triazole core .
  • Step 3 : Thioacetylation via nucleophilic substitution with 2-mercaptoacetic acid derivatives to introduce the thioacetamide moiety .
  • Key Considerations : Monitor reaction progress using TLC or HPLC, and optimize pH during cyclization to avoid byproducts.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :

  • Analytical Techniques : Use ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl and hydroxyphenyl groups) and LC-MS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction (as in related triazole-acetamide derivatives) provides definitive bond-length and angle data, resolving ambiguities in tautomeric forms .
  • Purity : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; adjust mobile phase (e.g., acetonitrile/water gradients) to resolve polar impurities .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (primary solvent for stock solutions), ethanol, and aqueous buffers (pH 4–9). Limited solubility in water necessitates sonication or cosolvents (e.g., PEG-400) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to the bromophenyl group’s susceptibility to photodegradation .

Advanced Research Questions

Q. How can researchers optimize the reaction yield for large-scale synthesis?

  • Methodological Answer :

  • DoE Approach : Apply a factorial design to variables like temperature (80–120°C), solvent (DMF vs. DMSO), and catalyst (e.g., p-toluenesulfonic acid). Response surface modeling identifies optimal conditions .
  • Challenges : Bromophenyl steric hindrance may reduce cyclization efficiency; use microwave-assisted synthesis to enhance reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare assay conditions (e.g., cell lines, incubation times). For example, antidiabetic activity in HepG2 cells (IC₅₀ = 12 µM) may differ from actoprotective effects in murine models due to metabolic differences .
  • Mechanistic Studies : Use molecular docking (PDB: 3L4S for PPAR-γ) to validate target engagement. Discrepancies may arise from off-target interactions with cytochrome P450 enzymes .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the hydroxyphenyl group (e.g., nitro, methoxy substituents) and the triazole sulfur position. Assess changes in logP (via shake-flask method) and bioactivity .
  • Pharmacophore Mapping : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example, electron-withdrawing groups on the phenyl ring enhance metabolic stability .

Q. What in vivo experimental designs are appropriate for evaluating toxicity and efficacy?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats (oral gavage, 10–100 mg/kg) for acute toxicity (LD₅₀) and 28-day subchronic studies. Monitor liver enzymes (ALT/AST) and renal biomarkers .
  • Efficacy Metrics : In diabetic models, measure HbA1c reduction and insulin sensitivity via hyperinsulinemic-euglycemic clamps .

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